molecular formula C9H10N4O5 B11821525 N-((3-(3-Nitrophenyl)ureido)methoxy)formamide

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide

Cat. No.: B11821525
M. Wt: 254.20 g/mol
InChI Key: QVIAEOCRVZBOSR-UHFFFAOYSA-N
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Description

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide is a synthetic organic compound designed for research applications, featuring a molecular structure that incorporates both urea and nitrophenyl pharmacophores. These structural elements are recognized in medicinal chemistry for their potential to contribute to significant biological activity. The urea moiety is a common feature in many enzyme inhibitors and kinase-targeting compounds, often serving as a key hydrogen-bonding unit that facilitates interaction with biological targets . The 3-nitrophenyl group is a versatile component frequently explored in the synthesis of heterocyclic compounds with demonstrated biological activities, including serving as a precursor for anticancer and antioxidant agents . This combination of functional groups makes this compound a valuable intermediate for researchers in drug discovery and chemical biology. Its primary research value lies in its potential as a building block for the synthesis of more complex molecules , such as various heterocycles, or for use in the development of potential enzyme inhibitors. Researchers may utilize this compound to explore structure-activity relationships (SAR) or to create novel compounds for screening against various therapeutic targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. For specific pricing, availability, and custom synthesis inquiries, please contact us directly.

Properties

Molecular Formula

C9H10N4O5

Molecular Weight

254.20 g/mol

IUPAC Name

N-[[(3-nitrophenyl)carbamoylamino]methoxy]formamide

InChI

InChI=1S/C9H10N4O5/c14-5-11-18-6-10-9(15)12-7-2-1-3-8(4-7)13(16)17/h1-5H,6H2,(H,11,14)(H2,10,12,15)

InChI Key

QVIAEOCRVZBOSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCONC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide typically involves the reaction of 3-nitroaniline with methoxyformamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative .

Scientific Research Applications

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Compound Name Key Structural Differences Molecular Weight (g/mol) Functional Groups Reference
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexane carboxamide, hydroxyureido group ~280.7 Hydroxamic acid, chlorophenyl
N-(3-Cyano-4-ethoxy-2-oxo-2H-chromen-7-yl)-formamide Chromenone core, cyano, ethoxy groups ~314.3 Formamide, chromenone, cyano
1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea Bis-aryl urea, trifluoromethyl substituents ~434.7 Urea, chloro, trifluoromethyl
N-((3-(3-Nitrophenyl)ureido)methoxy)formamide Nitrophenyl, methoxy-ureido, formamide ~310.3 (estimated) Nitro, ureido, formamide -

Key Observations :

  • Hydrogen-bonding capacity: The methoxy-ureido and formamide groups offer hydrogen-bond donors/acceptors, similar to hydroxamic acids in , which are known for metal chelation (e.g., antioxidant activity in DPPH assays) .
  • Bioactivity: Chromenone-based formamides () exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the target compound’s nitro group might modulate similar pathways but with altered potency due to redox properties .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The nitro group may reduce aqueous solubility compared to chloro or methoxy analogs (e.g., ’s chromenone derivatives), which show moderate solubility in polar solvents .
  • Stability : Nitroaromatic compounds are prone to photodegradation, unlike trifluoromethyl-substituted ureas (), which exhibit higher stability under UV light .

Biological Activity

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a nitrophenyl group linked via a urea moiety to a methoxyformamide structure. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures often interact with key molecular targets involved in tumor progression and angiogenesis. For instance, compounds targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown promising results in inhibiting tumor growth and angiogenesis.

Key Mechanisms:

  • VEGFR-2 Inhibition : Compounds like this compound may inhibit VEGFR-2, which plays a crucial role in angiogenesis. Inhibitory assays have demonstrated sub-micromolar IC50 values for related compounds, suggesting potent activity against this receptor .
  • EGFR Inhibition : Similar structural analogs have also been explored as Epidermal Growth Factor Receptor (EGFR) inhibitors, showcasing significant antitumor activity against various human tumor cell lines .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro studies.

Antiproliferative Activity

In vitro assays have demonstrated that related compounds exhibit significant antiproliferative effects on different cancer cell lines:

CompoundCell LineIC50 (μM)Reference
2bPC-31.48
25mMCF-70.66
16bVarious0.56

These results indicate that this compound could possess similar activities, warranting further investigation.

Structure-Activity Relationship (SAR)

The presence of the nitrophenyl and methoxy groups in the compound is critical for its biological activity. Modifications to these groups can significantly alter potency and selectivity towards specific targets such as VEGFR-2 and EGFR.

Case Studies

Several studies have focused on related compounds to elucidate the biological activities associated with the urea moiety:

  • Inhibition of Tumor Cell Proliferation : A series of urea derivatives were synthesized and screened against a panel of cancer cell lines, revealing several compounds with high potency .
  • Docking Studies : Computational docking studies have been performed to predict binding affinities and interactions with VEGFR-2 and EGFR, providing insights into how structural modifications can enhance or reduce activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((3-(3-Nitrophenyl)ureido)methoxy)formamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach starts with the formation of a urea linkage via reaction of 3-nitrophenyl isocyanate with an appropriate amine intermediate. The methoxyformamide group is introduced through nucleophilic substitution or coupling reactions under inert atmospheres (e.g., argon). Key steps include:

  • Use of DMF as a solvent and potassium carbonate as a base to facilitate intermediate formation .
  • Monitoring reaction progress via TLC and purification by recrystallization or column chromatography .
  • Critical parameters: Temperature (room temp. to 80°C), reaction time (6–24 hrs), and stoichiometric ratios (1:1.5 molar excess of intermediates) .

Q. Which characterization techniques are essential for verifying the structure of this compound?

  • Methodological Answer : Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify protons and carbons in the urea, nitrophenyl, and formamide groups .
  • Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ (C=O stretching in urea and formamide) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z 310.1 for C₁₀H₁₁N₃O₅) .

Advanced Research Questions

Q. How do electronic effects of the 3-nitrophenyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing nitro group (-NO₂) on the phenyl ring reduces electron density at the ureido nitrogen, decreasing nucleophilicity. This impacts reactions such as:

  • Amide bond formation : Requires activating agents (e.g., EDC/HOBt) to enhance reactivity .
  • Hydrolysis stability : Stability under acidic/basic conditions can be tested via pH-dependent degradation studies .
  • Computational modeling (e.g., DFT calculations) to map electron density distribution and predict reactive sites .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Contradictions in enzyme inhibition or cytotoxicity data may arise from:

  • Variability in assay conditions : Standardize protocols (e.g., pH, temperature, cell lines) and use positive controls (e.g., known kinase inhibitors) .
  • Purity verification : Employ HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected molecular targets .

Q. How can reaction yields be optimized during large-scale synthesis?

  • Methodological Answer : Key optimization strategies include:

  • Solvent selection : Replace DMF with less polar solvents (e.g., THF) for easier post-reaction processing .
  • Catalyst screening : Test Pd/C or CuI for coupling steps to reduce reaction time .
  • Scale-up adjustments : Maintain inert atmospheres and use continuous flow reactors to improve reproducibility .

Q. What molecular interactions drive the compound’s potential anticancer activity?

  • Methodological Answer : Mechanistic studies suggest:

  • Enzyme inhibition : Binding to ATP pockets of kinases (e.g., EGFR) via hydrogen bonding with the urea moiety and hydrophobic interactions with the nitrophenyl group .
  • Membrane permeability : Enhanced by the methoxy group’s lipophilicity, assessed via logP calculations and Caco-2 cell permeability assays .
  • Synergistic effects : Co-administration with chemotherapeutics (e.g., cisplatin) to evaluate combination index (CI) values .

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